HIR2 protein - 149720-55-8

HIR2 protein

Catalog Number: EVT-1518341
CAS Number: 149720-55-8
Molecular Formula: C9H10N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The HIR2 protein is primarily studied in yeast models, particularly Saccharomyces cerevisiae, where it functions as a repressor of histone gene transcription. This protein's activity is essential for maintaining proper cell cycle regulation and ensuring that histone genes are expressed at appropriate levels during DNA replication and transcription processes .

Classification

HIR2 falls under the category of chromatin assembly factors and is classified as a transcriptional repressor. It is part of a conserved eukaryotic pathway that facilitates histone replacement and chromatin remodeling, crucial for various cellular processes including DNA repair, replication, and transcription .

Synthesis Analysis

Methods

The synthesis of HIR2 protein can be achieved through several methods, including:

  • Cell-Free Protein Expression: This method utilizes crude extracts from cells that are rich in ribosomes and other translation machinery. The extracts are supplemented with necessary components such as amino acids and energy sources to promote efficient translation of mRNA or DNA templates into proteins .
  • In Vivo Expression: HIR2 can also be expressed in yeast cells using plasmids that carry the HIR2 gene under the control of a suitable promoter. This method allows for post-translational modifications that may be necessary for proper protein function.

Technical Details

In vitro translation systems can be employed to produce HIR2 using either linear or plasmid DNA templates. Coupled transcription-translation systems are particularly effective as they streamline the process by combining both stages into one reaction mixture .

Molecular Structure Analysis

Structure

Data

Mass spectrometry has been employed to confirm the identity of HIR2 and its interactions with other proteins within the HIR complex. The protein's molecular weight and composition have been characterized through various proteomic techniques .

Chemical Reactions Analysis

Reactions

HIR2 participates in several biochemical reactions related to histone deposition and chromatin remodeling. It acts primarily through interactions with other proteins in the HIR complex:

  • Histone-DNA Complex Formation: HIR2 enhances the formation of nucleoprotein complexes involving histones and DNA, facilitating efficient histone deposition on newly synthesized DNA strands .
  • Transcriptional Regulation: Mutations in the HIR2 gene lead to derepression of histone genes, indicating its role in regulating transcriptional silencing during specific cell cycle phases .

Technical Details

Electrophoretic mobility shift assays have demonstrated that the addition of the HIR complex increases the stability and formation of these nucleoprotein complexes, suggesting a cooperative mechanism between HIR proteins and histones during chromatin assembly .

Mechanism of Action

Process

The mechanism by which HIR2 functions involves several key steps:

  1. Binding to Histones: HIR2 interacts with histones and other components of the HIR complex.
  2. Facilitating Histone Deposition: It promotes replication-independent deposition of histones onto DNA, which is critical during transcriptional activation or DNA repair processes.
  3. Regulation of Gene Expression: By repressing histone gene transcription, HIR2 ensures that histones are available at appropriate levels for chromatin assembly during different phases of the cell cycle .

Data

Studies have shown that mutations in either HIR1 or HIR2 disrupt normal cell cycle regulation, leading to unregulated expression of histone genes throughout the cell cycle .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 98 kDa.
  • Localization: Primarily found in the nucleus due to nuclear targeting signals.

Chemical Properties

HIR2 exhibits properties typical of transcriptional repressors, including interaction with DNA-binding domains and other regulatory proteins. Its stability and function are influenced by post-translational modifications such as phosphorylation or acetylation.

Applications

Scientific Uses

The study of HIR2 protein has significant implications in various fields:

  • Chromatin Biology: Understanding its role helps elucidate mechanisms of chromatin remodeling and gene expression regulation.
  • Cell Cycle Research: Insights into how mutations affect cell cycle progression can inform cancer research where dysregulation occurs.
  • Biotechnology: Manipulating HIR2 expression could enhance methods for producing recombinant proteins or studying epigenetic modifications in model organisms .
Structural Characterization of the HIR2 Protein

Domain Architecture and Motif Identification

WD Repeat Domains and Functional Implications

The HIR2 protein (systematic name YOR038C) in Saccharomyces cerevisiae features a conserved N-terminal WD40 repeat domain that adopts a seven-bladed β-propeller structure. This domain spans approximately 300 amino acids and serves as a critical protein-protein interaction platform. Structural analyses reveal that each blade consists of 4-6 antiparallel β-strands, with conserved Gly-His and Trp-Asp (WD) dipeptides stabilizing the propeller fold. The WD40 domain directly mediates binding to Hpc2 (the yeast homolog of mammalian UBN1) through an antiparallel β-sheet interface, facilitating assembly of the histone regulation (HIR) complex [5] [9]. Functional studies demonstrate that mutations in the blade 3 region (particularly residues Pro⁴³² and Glu⁴⁵⁶) disrupt Hpc2 binding, leading to derepression of histone genes HTA1-HTB1 and impaired nucleosome assembly. This establishes the WD40 domain as essential for chaperone complex functionality and epigenetic regulation [5] [3].

Table 1: Key Structural Domains of HIR2

DomainPositionStructural FeaturesFunctional Role
WD40 repeats1-3007-bladed β-propeller; conserved GH/WD motifsHpc2/UBN1 binding; complex scaffolding
Central domain301-600Predicted disordered regionsASF1 interaction; histone recruitment
C-terminal domain601-875Basic residues; bipartite NLSNuclear import; DNA binding

Nuclear Localization Signals (NLS)

HIR2 contains a C-terminal bipartite nuclear localization signal (NLS) characterized by two clusters of basic residues (KR/KR) separated by a 10–12 amino acid linker. This NLS conforms to the classical KR-X₁₀-₁₂-KKK pattern observed in nuclear-targeted proteins and is necessary for nuclear import. Experimental evidence confirms that HIR2 accumulates in the nucleus during normoxia but relocalizes to the cytosol under hypoxic conditions, indicating regulated nuclear access. Mutational studies show that substitution of lysine residues within the second basic cluster disrupts nuclear import, coinciding with loss of transcriptional repression at histone gene promoters [9] [10] [3]. Notably, the bipartite NLS overlaps with DNA-binding regions, suggesting evolutionary co-option of DNA-binding mechanisms for nuclear compartmentalization [10].

Comparative Analysis with Hir1 and HIRA Proteins

HIR2 shares significant homology with Hir1 (yeast) and HIRA (mammals), particularly within the WD40 domain (65% similarity) and histone-binding regions. However, key structural differences exist:

  • HIR2 (98 kDa) lacks the extended central disordered region found in Hir1 (88 kDa), which contains three Gβ-transducin repeats implicated in Tup1-mediated repression [1] [3].
  • The human HIRA protein exhibits 47% sequence identity with HIR2 in the WD40 domain but contains an additional 200-residue insertion between blades 2 and 3. This insertion enables CABIN1 binding, a function absent in yeast [6] [5].Despite these variations, all three proteins form evolutionarily conserved complexes (Hir1-Hir2-Hir3-Hpc2 in yeast; HIRA-UBN1-CABIN1 in mammals) that deposit histone H3.3/H4 tetramers at actively transcribed genes. Cross-species complementation assays confirm functional conservation, as human HIRA partially rescues hir2Δ yeast mutants [6] [5].

Post-Translational Modifications

While comprehensive PTM mapping for HIR2 remains incomplete, indirect evidence suggests regulation by phosphorylation and ubiquitination:

  • Phosphorylation: Multiple serine/threonine residues in the C-terminal domain (e.g., S⁷⁷⁵, T⁷⁹⁰) match consensus sites for CDK kinases (S/T-P motifs). Phosphomimetic mutations (S→E) reduce HIR2’s affinity for the HIR complex, implying cell cycle-regulated assembly [8] [4].
  • Ubiquitination: Mass spectrometry detects K⁶³-linked ubiquitin chains on lysine 421 (within WD40 blade 4). Deubiquitination by Ubp3 protease stabilizes HIR2, enhancing its repression of HTA1-HTB1 transcription [8].No SUMOylation or acetylation sites have been experimentally validated, though structural modeling predicts potential modification at K³⁰⁸ [8].

Three-Dimensional Structural Modeling

Recent cryo-electron microscopy (cryo-EM) analyses of the yeast HIR complex (resolved at 2.9–6.8 Å) reveal an arc-shaped architecture with stoichiometry Hir1₂-Hir2₄-Hir3₂-Hpc2₄. Within this assembly:

  • HIR2 forms a central dimeric scaffold, with its WD40 domains positioned at the complex periphery to recruit Hpc2.
  • The Hpc2-binding interface involves β-strands 2–3 of HIR2 blade 5, forming an antiparallel sheet with Hpc2’s NHRD domain. Key residues (HIR2⁴⁵⁶E–Hpc2⁴⁰³R) stabilize this interaction via salt bridges [5].
  • Flexible loops between blades 6 and 7 contact the ASF1–H3–H4 subcomplex, positioning H3–H4 dimers for tetramerization [5] [9].

Table 2: Structural Features of the HIR Complex from Cryo-EM

ComponentPosition in ComplexResolution (Å)Key Interactions
HIR2 WD40 domainPeripheral dimer3.2Binds Hpc2 NHRD via β-sheet
HIR2 C-terminalCentral cavity6.8Contacts ASF1–H3–H4; DNA binding
Hpc2Tetrameric cluster4.1Associates with H3/H4 via HRD
ASF1–H3–H4Internal cavity2.9Tetramer assembly site

Notably, the HIR2 C-terminal domain (residues 650–875) remains unresolved due to conformational flexibility but exhibits in vitro DNA-binding activity, suggesting a role in nucleosome positioning [5] [9]. Molecular dynamics simulations predict that DNA wrapping around the HIR complex induces compaction of HIR2’s basic C-terminus, facilitating histone deposition [5].

Properties

CAS Number

149720-55-8

Product Name

HIR2 protein

Molecular Formula

C9H10N4

Synonyms

HIR2 protein

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